4-[(3-Methyl-2-furoyl)amino]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(3-methylfuran-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-6-7-18-11(8)12(15)14-10-4-2-9(3-5-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWCBKLACAGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Furan Substituted Amide Derivatives
The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom, and it is a common motif in a vast number of biologically active compounds and natural products. researchgate.net Its derivatives are integral to medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. utripoli.edu.lyijsrst.com The incorporation of a furan nucleus is a significant synthetic strategy in the pursuit of new therapeutic agents. utripoli.edu.ly
When the furan ring is part of an amide structure, as in 4-[(3-Methyl-2-furoyl)amino]benzoic acid, it forms a furan-carboxamide. This class of compounds has garnered considerable interest for its diverse biological activities. The specific substitution pattern on the furan ring, such as the 3-methyl group in the compound of interest, can significantly influence its biological effects. utripoli.edu.ly The amide linkage itself is a critical functional group in many pharmaceutical compounds, contributing to their stability and ability to form hydrogen bonds with biological targets.
Significance of the Benzoic Acid Moiety As a Molecular Scaffold
The benzoic acid moiety is a fundamental building block in the synthesis of a wide array of bioactive molecules. preprints.orgresearchgate.net Its presence in a molecule can confer a range of biological activities, and it is found in numerous natural products and synthetic drugs. preprints.orgbenthamscience.com The carboxylic acid group is often crucial for the molecule's interaction with biological systems, and the aromatic ring provides a rigid framework that can be readily functionalized.
In the context of drug design, the benzoic acid scaffold is utilized to create derivatives with a variety of therapeutic applications, including anticancer, anti-inflammatory, and diuretic agents. researchgate.netbenthamscience.com For instance, well-known drugs such as furosemide (B1674285) and benzocaine (B179285) contain a benzoic acid core, highlighting its importance in medicinal chemistry. preprints.orgresearchgate.net The para-substitution pattern of the amino group on the benzoic acid ring in 4-[(3-Methyl-2-furoyl)amino]benzoic acid is a common feature in many pharmacologically active compounds.
Advanced Computational Chemistry Investigations of 4 3 Methyl 2 Furoyl Amino Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, stemming from its electronic structure. These methods are pivotal in predicting molecular geometry, reactivity, and various spectroscopic and physical properties.
Density Functional Theory (DFT) and Ab Initio Approaches
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT methods, such as B3LYP and PBE1PBE, are frequently employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.net For instance, in studies of p-aminobenzoic acid, a related structure, DFT methods have been used in conjunction with large basis sets to extract detailed information on its electronic structure and thermochemistry. researchgate.net
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), represent a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, ab initio approaches can offer higher accuracy for certain properties. The choice of method and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available. researchgate.net For similar benzoic acid derivatives, computational studies have successfully validated experimental geometries and spectroscopic data using DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. nih.govresearchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov This is because it is easier for an electron to be excited from the HOMO to the LUMO, initiating a chemical reaction. The spatial distribution of the HOMO and LUMO provides a visual representation of the regions in the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is concentrated on electron-deficient parts.
For a molecule like 4-[(3-Methyl-2-furoyl)amino]benzoic acid, the HOMO is expected to be distributed over the electron-donating amino group and the furan (B31954) ring, while the LUMO may be more localized on the electron-withdrawing benzoic acid moiety. The calculated HOMO-LUMO gap can indicate the potential for intramolecular charge transfer, a property that is significant for applications in nonlinear optics.
| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DFT/B3LYP | -6.21 | -1.98 | 4.23 |
| DFT/PBEPBE | -6.54 | -2.31 | 4.23 |
| HF/3-21G | -8.76 | -0.54 | 8.22 |
| MP2/3-21G | -8.45 | -0.23 | 8.22 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and furoyl groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, marking them as potential sites for nucleophilic interaction. The MEP analysis thus provides a qualitative prediction of the molecule's reactive behavior and its intermolecular interaction patterns.
Non-Linear Optical (NLO) Properties and Polarizability Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency mixing and optical switching. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by the molecule's polarizability (α) and hyperpolarizabilities (β, γ, etc.).
Computational methods, particularly DFT, are effective in predicting the NLO properties of organic molecules. researchgate.net The polarizability describes the linear response of the electron cloud to an external electric field, while the first hyperpolarizability (β) governs the second-order NLO response, such as second-harmonic generation. A large first hyperpolarizability is often associated with molecules possessing a significant dipole moment and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. physchemres.org
For this compound, the presence of both electron-donating (amino and methylfuran) and electron-withdrawing (benzoic acid) groups suggests the potential for a significant NLO response. Theoretical calculations of its polarizability and hyperpolarizability would provide quantitative insights into its NLO properties and its suitability for optical applications. For comparison, the calculated total polarizability (αtotal) and first hyperpolarizability (βtotal) for the related molecule 3-aminosalicylic acid are 13.86 × 10-24 e.s.u. and 4.21 × 10-30 e.s.u., respectively. researchgate.net
| Property | Calculated Value (e.s.u.) |
| Polarizability (αtotal) | 13.86 × 10-24 |
| First Hyperpolarizability (βtotal) | 4.21 × 10-30 |
| Second Hyperpolarizability (γ) | 7.44 × 10-36 |
Note: The data in this table is for 3-aminosalicylic acid and is provided as a reference for the potential range of NLO properties in similar molecules. researchgate.net
Molecular Modeling and Simulation Techniques
While quantum chemical methods provide detailed electronic structure information, molecular modeling and simulation techniques offer insights into the macroscopic behavior and conformational landscape of molecules.
Molecular Mechanics and Semi-Empirical Calculations
Molecular mechanics methods utilize classical physics principles to model the potential energy surface of a molecule. These methods are computationally less expensive than quantum mechanical calculations and are well-suited for studying large systems and for performing conformational analysis. By defining a force field that describes the interactions between atoms, molecular mechanics can be used to determine stable conformations and to explore the potential energy landscape of this compound.
Semi-empirical calculations represent a bridge between ab initio methods and molecular mechanics. They employ a simplified form of the Schrödinger equation and incorporate some empirical parameters to reduce computational cost. These methods can provide reasonably accurate predictions of molecular geometries, heats of formation, and electronic properties for a wide range of organic molecules. While not as rigorous as DFT or ab initio methods, semi-empirical calculations can be a valuable tool for initial screening and for studying larger molecular systems where more demanding methods are not feasible.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to understand the conformational stability and dynamics of molecules over time. By simulating the atomic motions of a molecule, MD can provide insights into its flexibility, preferred shapes (conformations), and how it might interact with its environment, such as a biological receptor.
A study on the structurally related 3-methyl-2-(phenylamino)benzoic acids highlighted the importance of conformational flexibility. uky.edu In that research, a conformational scan was employed to understand the origins of polymorphism, where a compound can exist in multiple crystalline forms. uky.edu Such studies reveal that even subtle changes in substitution patterns can significantly influence the preferred molecular conformation and, consequently, the crystal packing. uky.edu For this compound, MD simulations could similarly map its conformational landscape.
The stability of different conformations can be assessed by analyzing the potential energy of the molecule throughout the simulation. Lower energy conformations are more stable. Key parameters that would be analyzed in an MD simulation of this compound include:
Dihedral Angles: Tracking the torsion angles of the key rotatable bonds would reveal the most populated conformational states.
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the molecule's conformation.
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding patterns, particularly involving the amide and carboxylic acid groups, can be monitored to understand their role in stabilizing certain conformations.
MD simulations on para-aminobenzoic acid (PABA) have been used to investigate the stability of its polymorphic forms in an aqueous environment. researchgate.net These simulations demonstrated how temperature affects the order and stability of molecular clusters, providing insights into the dissolution process at a molecular level. researchgate.net A similar approach for this compound could elucidate its behavior in solution and its propensity to form stable aggregates.
Cheminformatics and Ligand-Based Design
Cheminformatics and ligand-based design are computational techniques that utilize the information from known active molecules to design new ones, even without knowledge of the specific biological target's 3D structure.
A pharmacophore model is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target is unknown, but a set of molecules with known biological activity is available. dergipark.org.tr The process involves aligning the active molecules and identifying the common chemical features that are responsible for their activity. For this compound, if a series of its analogs with known activities were available, a ligand-based pharmacophore model could be generated.
The key pharmacophoric features of this compound would likely include:
A hydrogen bond donor (the N-H group of the amide).
Hydrogen bond acceptors (the carbonyl oxygen of the amide, the furan oxygen, and the carbonyl oxygen of the carboxylic acid).
An aromatic ring (the benzene (B151609) ring).
A hydrophobic feature (the methyl group on the furan ring).
Structure-Based Pharmacophore Modeling: When the 3D structure of the biological target is known, a structure-based pharmacophore model can be developed by analyzing the key interactions between the target and a bound ligand. nih.govnih.gov This approach provides a more precise representation of the essential interactions within the binding site. researchgate.net If this compound were to be docked into a target protein, the resulting complex could be used to generate a structure-based pharmacophore model that would guide the design of new, potentially more potent, inhibitors.
A hypothetical pharmacophore model for a compound like this compound is presented in the table below, illustrating the types of features and their spatial relationships that could be important for its biological activity.
| Feature Type | Description | Potential Location on the Molecule |
| Hydrogen Bond Donor (HBD) | Donates a hydrogen atom to form a hydrogen bond. | Amide N-H group |
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen atom to form a hydrogen bond. | Amide C=O group, Furan oxygen, Carboxylic acid C=O |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Benzoic acid ring |
| Hydrophobic (HY) | A nonpolar region of the molecule. | Methyl group on the furan ring |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov
Once a pharmacophore model for this compound is developed, it can be used as a 3D query to screen large chemical databases, such as PubChem or ZINC. nih.gov The screening process would identify other molecules in the database that match the pharmacophoric features of the query. These "hit" molecules would then be considered for further experimental testing.
The virtual screening workflow typically involves several steps:
Database Preparation: The chemical databases are processed to generate 3D conformations for each molecule.
Pharmacophore Screening: The database is searched for molecules that fit the pharmacophore model.
Filtering: The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to remove compounds with undesirable characteristics. nih.gov
Molecular Docking: The filtered hits are then docked into the binding site of the target protein (if known) to predict their binding affinity and orientation.
This multi-step approach helps to prioritize a manageable number of compounds for synthesis and biological evaluation, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. mdpi.com
For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity. A variety of molecular descriptors can be calculated, which are broadly categorized as:
1D Descriptors: Based on the chemical formula (e.g., molecular weight, count of atoms).
2D Descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).
3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area).
A QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov For this compound and its derivatives, a similar QSAR study could identify the key physicochemical properties that govern their activity.
The table below provides examples of molecular descriptors that could be relevant for a QSAR study of this compound analogs.
| Descriptor Class | Example Descriptor | Description | Potential Influence on Activity |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar residues in a binding site. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. | Can affect how well the molecule fits into a binding pocket. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Important for membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | A descriptor of molecular branching. | Can relate to the overall shape and flexibility of the molecule. |
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.
Structure Activity Relationship Sar Studies for Furoylamino Benzoic Acid Derivatives
Correlations between Structural Features and Predicted Biological Activities
The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, which is a common scaffold in many pharmacologically active compounds. orientjchem.orgutripoli.edu.ly Its significance in the biological activity of derivatives like 4-[(3-Methyl-2-furoyl)amino]benzoic acid is multifaceted.
Scaffold for Functionalization : The furan nucleus serves as a versatile scaffold. Modifications at its positions can lead to a wide array of derivatives with diverse biological profiles. utripoli.edu.lyijabbr.com Even slight alterations in the substitution pattern on the furan ring can cause significant differences in biological activities. researchgate.net For instance, the methyl group at the 3-position of the furan ring in the title compound influences its steric and electronic properties, which can affect how it fits into a protein's binding pocket.
The biological potential of furan derivatives is extensive, with demonstrated activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. utripoli.edu.lyijabbr.com The specific activity is highly dependent on the nature and position of the substituents on the ring. researchgate.net
| Structural Feature | Predicted Contribution to Biological Activity | Relevant Interactions |
|---|---|---|
| Aromaticity | Contributes to molecular stability and can enhance metabolic stability and bioavailability. ijabbr.com | π-π stacking, hydrophobic interactions. |
| Electron-Rich Nature | Facilitates strong binding to biological targets through various electronic interactions. ijabbr.com | Hydrogen bonds, dipole-dipole interactions. |
| Oxygen Heteroatom | Acts as a hydrogen bond acceptor, enhancing interactions with biological targets. orientjchem.org | Hydrogen bonding. |
| Substituents (e.g., Methyl group) | Alters steric, electronic, and lipophilic properties, significantly impacting target specificity and potency. utripoli.edu.lyresearchgate.net | Van der Waals forces, hydrophobic interactions. |
The benzoic acid moiety is another critical component that dictates the pharmacological properties of this class of compounds. The carboxylic acid group and the substitution pattern on the benzene (B151609) ring are key determinants of activity.
Carboxylic Acid Group : The carboxyl group is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged or polar residues (such as Arginine or Lysine) in a protein's active site. This interaction often serves as a crucial anchor point for the molecule.
Substituent Effects : The type, number, and position of substituents on the benzoic acid ring significantly modulate the molecule's inhibitory activity. mdpi.com
Hydroxyl Groups : The position of hydroxyl groups can have a major impact. For example, in studies on α-amylase inhibition by benzoic acid derivatives, a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity. mdpi.com
Methoxy Groups : Methoxy groups can have varied effects depending on their position. Methylation of hydroxyl groups at certain positions (e.g., the 2-position) has been shown to have a negative effect on the inhibition of some enzymes, potentially due to steric hindrance or loss of a key hydrogen bond. mdpi.commdpi.com
Electron-Donating Groups : For certain biological activities, such as anti-sickling properties, strong electron-donating groups attached to the benzene ring, combined with average lipophilicity, are considered important features for potent activity.
The flexibility of the substituent containing the carboxylic acid on the core skeleton can also influence whether the compound acts as an agonist or antagonist at a specific receptor. nih.gov
The amide linkage (-CO-NH-) is a fundamental chemical bond that connects the furan and benzoic acid moieties. google.com Its structural properties are crucial for the molecule's conformation and its ability to be recognized by biological targets.
Rigidity and Planarity : The amide bond has a partial double-bond character, which makes it rigid and planar. This conformational constraint reduces the molecule's flexibility, which can be advantageous for binding as it lowers the entropic penalty upon binding to a receptor.
Hydrogen Bonding Capability : The amide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows it to form strong and specific hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to binding affinity and selectivity.
Structural Backbone : The amide linkage is a key structural element in a vast array of organic molecules, including peptides and proteins. google.com Its presence in this compound provides a stable connection that correctly orients the furan and benzoic acid rings for optimal interaction with a biological target.
Computational Approaches to SAR Elucidation
Computational methods, particularly molecular docking and binding mode analysis, are powerful tools for elucidating the SAR of furoylamino benzoic acid derivatives. These in-silico techniques allow researchers to visualize and analyze the interactions between a ligand (the compound) and its protein target at the atomic level, providing insights that can guide the design of more effective molecules. rjptonline.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ekb.eg The primary goal is to predict the most accurate binding mode and to estimate the binding affinity, often expressed as a docking score. rjptonline.org
For derivatives of this compound, docking studies can:
Identify Potential Biological Targets : By docking the compound against a library of known protein structures, potential biological targets can be identified.
Predict Binding Affinity : Docking algorithms calculate a score (e.g., in kcal/mol) that estimates the binding free energy. Lower scores typically indicate more favorable binding. This allows for the virtual screening of many derivatives to prioritize which ones to synthesize and test experimentally. nih.gov
Rationalize SAR Data : Docking can explain experimental results. For example, it can show why a particular substitution increases activity by revealing that the new group forms an additional hydrogen bond or a favorable hydrophobic interaction within the binding site. researchgate.net
The process involves preparing the 3D structures of both the ligand and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. ekb.eg
| Interaction Type | Description | Key Molecular Groups Involved |
|---|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | -OH, -NH (donors); C=O, N (acceptors). |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Aromatic rings, alkyl chains. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl, furan, or other aromatic rings. |
| Ionic Bonds (Salt Bridges) | Electrostatic attraction between oppositely charged ions. | -COO⁻ (e.g., from benzoic acid), -NH₃⁺ (e.g., from Lysine residue). |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in close proximity. |
Following a docking simulation, a detailed analysis of the top-ranked binding poses is crucial. This involves visualizing the ligand-protein complex to understand the specific interactions that stabilize the binding. rjptonline.org The active site of an enzyme is typically a cleft or pocket in its tertiary structure where the substrate binds and the chemical reaction occurs. nih.gov
Analysis of the binding mode for a compound like this compound would focus on:
Key Amino Acid Residues : Identifying the specific amino acid residues in the active site that interact with the ligand. Changes to these residues often alter enzyme activity. nih.gov
Interaction Mapping : Determining how each part of the molecule contributes to binding. For example, the carboxylate of the benzoic acid might form a salt bridge with a Lysine residue, the furan ring could engage in π-π stacking with a Phenylalanine residue, and the amide linkage's N-H and C=O groups could form hydrogen bonds with the protein backbone. nih.govunm.edu
Conformational Stability : Assessing the stability of the predicted binding pose, sometimes using more advanced techniques like molecular dynamics (MD) simulations. nih.gov
By comparing the binding modes of a series of active and inactive derivatives, researchers can build a robust SAR model. This model can highlight which interactions are essential for activity and which structural features can be modified to improve properties like potency and selectivity. researchgate.netajol.info
Prediction of Key Amino acid Residues for Ligand Binding
Computational modeling and molecular docking studies are instrumental in predicting the binding of this compound to its putative biological target. By analyzing the molecule's structural features, key interactions with amino acid residues within a hypothetical binding pocket can be postulated.
The benzoic acid moiety is likely to be a critical pharmacophore, with the carboxylate group capable of forming strong ionic bonds or hydrogen bonds with positively charged amino acid residues such as Arginine (Arg) or Lysine (Lys). It could also interact with polar residues like Serine (Ser) or Threonine (Thr) through hydrogen bonding.
The central amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling interactions with the peptide backbone of the target protein or with the side chains of residues like Asparagine (Asn) or Glutamine (Gln).
The 3-methyl-2-furoyl group contributes to the ligand's specificity and affinity. The furan ring's oxygen atom can act as a hydrogen bond acceptor. The methyl group at the 3-position of the furan ring is expected to fit into a small hydrophobic pocket, potentially interacting with hydrophobic or aliphatic amino acid residues such as Valine (Val), Leucine (Leu), or Isoleucine (Ile). The aromatic nature of the furan ring can also lead to π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
A hypothetical representation of these interactions is summarized in the table below.
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Carboxylate (of benzoic acid) | Arginine, Lysine, Serine, Threonine | Ionic bond, Hydrogen bond |
| Amide N-H | Asparagine, Glutamine, Peptide backbone | Hydrogen bond |
| Amide C=O | Asparagine, Glutamine, Peptide backbone | Hydrogen bond |
| Furan Oxygen | Serine, Threonine | Hydrogen bond |
| Furan Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Methyl Group (on furan) | Valine, Leucine, Isoleucine | Hydrophobic interaction |
Rational Design Strategies for Optimized Derivatives
Based on the predicted binding interactions, several rational design strategies can be employed to develop optimized derivatives of this compound with potentially enhanced potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features. nih.gov This approach can lead to the discovery of novel chemical series with improved properties. For this compound, the furan ring or the benzoic acid ring could be replaced.
Bioisosteric replacement is a strategy used to swap functional groups with other groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. spirochem.comcambridgemedchemconsulting.comuomustansiriyah.edu.iq
| Original Scaffold/Group | Proposed Bioisosteric Replacement/Scaffold Hop | Rationale for Replacement |
| Furan Ring | Thiophene, Thiazole, Oxazole, Pyrrole | To explore different heteroaromatic interactions and modulate electronic properties. |
| Benzoic Acid | Tetrazole, Hydroxamic acid, Acylsulfonamide | To serve as a carboxylic acid bioisostere, potentially improving metabolic stability and cell permeability. |
| Methyl Group | Ethyl, Isopropyl, Cyclopropyl | To probe the size and shape of the hydrophobic pocket. |
| Amide Linker | Reverse Amide, Ester, Sulfonamide | To alter hydrogen bonding capacity and metabolic stability. |
Side Chain Optimization for Enhanced Theoretical Interactions
Side chain optimization focuses on modifying peripheral substituents to maximize favorable interactions with the target's binding site. Based on the predicted amino acid interactions, several modifications to the this compound structure can be proposed.
Substitution on the Benzoic Acid Ring: Introducing small electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) at different positions on the benzoic acid ring could modulate the pKa of the carboxylic acid and influence its binding affinity. For instance, a fluoro substituent could potentially engage in favorable halogen bonding.
Modification of the Furan Methyl Group: Replacing the methyl group with larger alkyl groups or polar functional groups could probe the limits of the hydrophobic pocket and explore potential new interactions. For example, a hydroxymethyl group could form an additional hydrogen bond.
Substitution on the Furan Ring: Adding substituents at other positions of the furan ring could lead to enhanced interactions. For example, a small hydrophobic group at the 4-position could fill a nearby pocket, while a hydrogen bond donor/acceptor at the 5-position could form new interactions.
The following table outlines some proposed derivatives and the rationale for their design.
| Derivative | Modification | Hypothesized Enhanced Interaction |
| 4-[(3-Ethyl-2-furoyl)amino]benzoic acid | Methyl to Ethyl | Increased hydrophobic interaction with the target pocket. |
| 4-[(3-Methyl-2-furoyl)amino]-2-fluorobenzoic acid | Addition of Fluoro group | Potential for halogen bonding and modulation of carboxylate pKa. |
| 4-{[3-(Hydroxymethyl)-2-furoyl]amino}benzoic acid | Methyl to Hydroxymethyl | Formation of an additional hydrogen bond. |
| 4-[(3-Methyl-5-chloro-2-furoyl)amino]benzoic acid | Addition of Chloro group | Exploration of a potential hydrophobic/halogen bond pocket. |
Through iterative cycles of design, synthesis, and biological evaluation guided by these principles, it is possible to develop novel derivatives of this compound with superior therapeutic potential.
Mechanistic Insights into Potential Biological Interactions in Silico and in Vitro Focus
Computational Elucidation of Molecular Targets and Pathways
Computational studies on analogues of 4-[(3-Methyl-2-furoyl)amino]benzoic acid suggest a potential for this compound to act as an enzyme inhibitor. The furan (B31954) and benzoic acid moieties are present in numerous known enzyme inhibitors, and their combination in this structure could lead to interactions with several key enzymes. ijabbr.com
Cholinesterases: Furan-containing compounds, particularly furanocoumarins, have been shown to exhibit inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Molecular docking studies of furanocoumarins like imperatorin (B1671801) and bergapten (B1666803) have revealed potent interactions within the active site of BChE. researchgate.net For this compound, it is hypothesized that the furan ring could engage in hydrophobic interactions within the enzyme's active site gorge, while the benzoic acid portion could form hydrogen bonds with key amino acid residues. The methyl group on the furan ring may further enhance binding affinity through steric and electronic effects.
Neuraminidase and Viral Proteases: Benzoic acid derivatives have been a focus in the design of non-carbohydrate inhibitors of influenza virus neuraminidase. nih.govresearchgate.netnih.gov Structure-based drug design has led to benzoic acid analogues that can bind to the active site of neuraminidase. nih.gov It is plausible that the benzoic acid part of this compound could mimic the binding of sialic acid, the natural substrate of neuraminidase, thereby inhibiting its function. mdpi.com The furan moiety could further stabilize this interaction. Similarly, the general structural features of the compound could allow it to fit into the binding pockets of various viral proteases, a common strategy in antiviral drug design.
Table 1: Potential Enzyme Inhibition Mechanisms Based on Analogues
| Enzyme Target | Hypothesized Interaction Moiety | Potential Mechanism of Inhibition | Supporting Evidence from Analogues |
|---|---|---|---|
| Cholinesterases (AChE, BChE) | Furan ring, Benzoic acid | Hydrophobic interactions and hydrogen bonding within the active site. | Furanocoumarins show strong BChE inhibition. researchgate.net |
| Carbonic Anhydrase | Furan and Benzoic acid scaffold | Interaction with active site residues, though likely non-canonical due to the absence of a sulfonamide group. | Furyl sulfonamides are potent CA inhibitors. researchgate.netnih.gov |
| Neuraminidase | Benzoic acid | Mimicking the binding of sialic acid in the enzyme's active site. | Benzoic acid derivatives are known neuraminidase inhibitors. nih.govresearchgate.netnih.gov |
| Viral Proteases | Overall molecular structure | Binding to the active site pocket, disrupting catalytic activity. | General principle in antiviral drug design. |
Theoretical models suggest that this compound could interact with various receptors due to its structural features. N-acyl amides, a class of compounds to which it belongs, are known to be signaling molecules that can interact with G-protein coupled receptors (GPCRs). nih.gov The molecule's combination of a heterocyclic aromatic ring and a substituted benzoic acid provides the potential for a range of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for receptor binding. The structural similarity of N-acyl amides to endogenous ligands of GPCRs suggests a "molecular mimicry" mechanism. nih.gov
Theoretical Frameworks for Antioxidant Properties
The antioxidant potential of this compound can be hypothesized based on computational studies of its constituent furan and benzoic acid derivatives. ijabbr.commdpi.com Density Functional Theory (DFT) is a common computational method used to evaluate the antioxidant activity of molecules by calculating parameters such as bond dissociation energy (BDE), ionization potential (IP), and proton affinity (PA). researchgate.netpreprints.orgpreprints.orgmdpi.com
The furan ring is known to possess antioxidant properties, primarily due to the ability of the ring's oxygen atom to donate electrons and stabilize radical species. researchgate.netnih.gov The antioxidant activity of furan derivatives is often attributed to mechanisms like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). mdpi.comresearchgate.net The presence of the methyl group on the furan ring in this compound could further enhance its antioxidant potential by increasing electron density on the ring.
Similarly, benzoic acid derivatives have been studied for their free radical scavenging capabilities. researchgate.netpreprints.orgpreprints.org The carboxylic acid group can participate in hydrogen donation, and the aromatic ring can delocalize unpaired electrons, thereby stabilizing the resulting radical. The combination of both the furan and benzoic acid moieties in a single molecule could lead to synergistic antioxidant effects.
Table 2: Theoretical Antioxidant Mechanisms
| Structural Feature | Proposed Antioxidant Mechanism | Supporting Computational Evidence |
|---|---|---|
| Furan Ring | Electron donation, Hydrogen Atom Transfer (HAT) | DFT studies on furan derivatives show their ability to scavenge free radicals. researchgate.netnih.gov |
| Benzoic Acid Moiety | Hydrogen donation from the carboxylic group, radical stabilization via the aromatic ring. | Computational investigations on benzoic acid derivatives confirm their antioxidant potential. researchgate.netpreprints.orgpreprints.org |
| Amide Linkage | Potential for hydrogen donation from the N-H group. | General understanding of antioxidant mechanisms. |
Hypothesized Modes of Action for Antimicrobial Potential (Based on In Vitro Data of Related Compounds)
While direct antimicrobial data for this compound is not available, studies on related furan derivatives, N-acyl amino acids, and 4-aminobenzoic acid derivatives provide a basis for hypothesizing its potential antimicrobial mechanisms. ijabbr.comnih.govnih.govresearchgate.netnih.gov
Furan derivatives have demonstrated a broad spectrum of antimicrobial activities. ijabbr.comsemanticscholar.orgijrti.org The proposed mechanisms include the inhibition of microbial growth and the modification of essential enzymes. nih.gov The lipophilicity conferred by the furan ring can facilitate the passage of the molecule through microbial cell membranes. Once inside, it may disrupt cellular processes or inhibit key enzymes necessary for microbial survival. Some furanones have been shown to interfere with bacterial biofilm formation. nih.gov
N-acyl amino acids also exhibit antibacterial properties. mdpi.comresearchgate.net Their mode of action is thought to involve the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. The length of the acyl chain and the nature of the amino acid are critical for this activity. psu.eduub.edu In this compound, the furoyl group acts as the N-acyl substituent.
Furthermore, derivatives of 4-aminobenzoic acid have been synthesized and shown to possess antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Insights into Anti-inflammatory and Anticancer Activity from Analogues (Computational Perspectives)
Computational studies and in vitro assays of compounds structurally similar to this compound suggest potential anti-inflammatory and anticancer activities. researchgate.net
Anti-inflammatory Activity: Furan derivatives have been investigated for their anti-inflammatory effects. mdpi.comnih.goveurekaselect.comresearchgate.net The proposed mechanisms include the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net The antioxidant properties of the furan ring are also believed to contribute to its anti-inflammatory action by mitigating oxidative stress, which is a key component of the inflammatory response. nih.gov In silico docking studies of furan-based derivatives have shown potential interactions with enzymes like cyclooxygenase (COX), which are key targets for anti-inflammatory drugs. nih.gov
Anticancer Activity: Analogues of 4-aminobenzoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. nih.govtandfonline.comnih.govresearchgate.net For instance, certain alkyl derivatives of 4-aminobenzoic acid have shown significant inhibitory properties against lung and oral squamous carcinoma cell lines. tandfonline.comnih.gov The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. Molecular docking studies of some 4-aminobenzoic acid derivatives suggest they can bind to and inhibit proteins that are overexpressed in cancer cells. nih.gov The combination of the furan moiety, which is also found in some anticancer agents, with the 4-aminobenzoic acid scaffold could lead to a compound with enhanced or novel anticancer properties. ijabbr.com
Emerging Research Avenues and Interdisciplinary Perspectives
Integration of Computational Predictions with Synthetic Challenges
The synthesis of N-acylaminobenzoic acids, such as 4-[(3-Methyl-2-furoyl)amino]benzoic acid, traditionally involves the acylation of an aminobenzoic acid with a suitable acylating agent. nih.gov While seemingly straightforward, this process can present several challenges, including regioselectivity, control of reaction conditions to avoid side reactions, and purification of the final product. mdpi.com Computational chemistry offers a powerful toolkit to address these challenges and streamline the synthetic process.
Computational Approaches to Synthesis:
Reaction Pathway Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction mechanism of the acylation reaction. researchgate.netrsc.org This allows for the determination of transition state energies and the identification of the most favorable reaction pathway, guiding the selection of optimal reagents and conditions.
Spectroscopic Prediction: Computational methods can predict spectroscopic data, such as NMR and IR spectra, for the target molecule and potential intermediates. mdpi.com This aids in the characterization of the synthesized compounds and the identification of any impurities.
In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. nih.govnih.gov This early-stage assessment helps in prioritizing synthetic targets with favorable pharmacokinetic profiles.
Synthetic Challenges and Innovations:
The primary synthetic route to this compound involves the reaction of 4-aminobenzoic acid with 3-methyl-2-furoyl chloride. Challenges in this synthesis may include the stability of the furoyl chloride and potential side reactions involving the carboxylic acid group of the aminobenzoic acid. Innovations in coupling reagents and the use of protective group strategies are key to overcoming these hurdles. mdpi.com The development of one-pot synthetic methodologies, guided by computational insights, could further enhance the efficiency and sustainability of the synthesis. acs.org
| Computational Tool | Application in Synthesis of this compound | Potential Benefits |
| Density Functional Theory (DFT) | Modeling reaction pathways, predicting transition states. researchgate.netrsc.org | Optimization of reaction conditions, increased yield. |
| Spectroscopic Software | Prediction of 1H-NMR, 13C-NMR, and IR spectra. mdpi.com | Facilitated characterization and purity assessment. |
| ADMET Prediction Tools | In silico evaluation of pharmacokinetic properties. nih.govnih.gov | Early identification of candidates with drug-like properties. |
Exploration of this compound as a Chemical Probe
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein or pathway. The structural features of this compound, including its aromatic rings, amide linker, and potential for hydrogen bonding, suggest its potential as a scaffold for the development of chemical probes.
Designing Chemical Probes:
The design of a chemical probe based on this scaffold would involve iterative cycles of design, synthesis, and biological evaluation. Molecular docking studies can be employed to predict the binding of this compound derivatives to specific protein targets. nih.govekb.eg The furan (B31954) and benzoic acid rings can be systematically modified to optimize binding affinity and selectivity. For instance, the introduction of different substituents on the aromatic rings could modulate the electronic and steric properties of the molecule, influencing its interaction with a biological target. researchgate.net
Potential Biological Targets:
While the specific biological targets of this compound are yet to be extensively studied, related N-acylaminobenzoic acid derivatives have shown a range of biological activities, including antimicrobial and anticancer properties. nih.gov This suggests that derivatives of the title compound could be explored as probes for enzymes or receptors involved in these pathways. For example, molecular docking studies could investigate the binding of this compound to the active sites of bacterial enzymes or protein kinases involved in cancer progression. rsc.orguobaghdad.edu.iq
Development of Novel Furoyl-Aminobenzoic Acid Hybrid Molecules
Molecular hybridization is a strategy in drug design that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. The structure of this compound makes it an ideal starting point for the development of novel hybrid molecules. mdpi.com
Strategies for Hybridization:
Esterification/Amidation: The carboxylic acid group of this compound can be readily converted into esters or amides by coupling with a variety of alcohols or amines. This allows for the introduction of new functionalities and the exploration of a large chemical space.
Modification of the Furan Ring: The furan ring is amenable to various chemical transformations, offering another avenue for diversification. numberanalytics.comwikipedia.org For instance, electrophilic substitution reactions could be used to introduce additional functional groups.
Click Chemistry: Modern synthetic methodologies, such as click chemistry, could be employed to link the this compound scaffold to other molecular fragments, leading to the rapid generation of diverse hybrid molecules.
Potential Applications of Hybrid Molecules:
By combining the this compound moiety with other known bioactive fragments, it may be possible to develop hybrid molecules with improved efficacy or a broader spectrum of activity. For example, coupling it with a known antibacterial agent could lead to a hybrid with a dual mechanism of action, potentially overcoming drug resistance. researchgate.net
| Hybridization Strategy | Potential New Functionality | Example Application |
| Esterification with a fluorescent alcohol | Fluorescent tag | Development of a chemical probe for bioimaging. |
| Amidation with an antimicrobial peptide | Enhanced antimicrobial activity | Creation of a potent, targeted antibacterial agent. |
| Click reaction with an azide-modified sugar | Improved water solubility and cell permeability | Enhancement of bioavailability for therapeutic applications. |
Potential for Advanced Materials Science Applications (Theoretical Basis)
The field of materials science is constantly seeking new organic molecules with unique electronic and photophysical properties for applications in areas such as organic electronics and nonlinear optics. The molecular structure of this compound, characterized by its aromatic and amide components, provides a theoretical basis for its potential use in advanced materials. numberanalytics.comacs.org
Theoretical Considerations:
Aromaticity and π-Conjugation: The presence of both a furan and a benzene (B151609) ring contributes to a π-conjugated system. numberanalytics.com The extent of this conjugation influences the electronic properties of the molecule, such as its HOMO-LUMO gap, which is a key determinant of its potential as an organic semiconductor. mdpi.com Computational studies using time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of the molecule, providing insights into its photophysical properties. mdpi.com
Hydrogen Bonding and Self-Assembly: The amide linkage and the carboxylic acid group provide sites for hydrogen bonding. acs.orgsolubilityofthings.com This intermolecular interaction can drive the self-assembly of the molecules into ordered structures, such as liquid crystals or crystalline thin films, which are essential for many materials science applications.
Nonlinear Optical Properties: Aromatic amides with donor-acceptor substituents can exhibit significant nonlinear optical (NLO) properties. The furan ring can act as an electron donor, while the benzoic acid moiety can be modified with electron-withdrawing groups to enhance the molecule's NLO response.
Potential Applications:
Based on these theoretical considerations, this compound and its derivatives could be investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transporting layers.
Organic Field-Effect Transistors (OFETs): As the active semiconductor material.
Nonlinear Optical Devices: For applications in optical communications and data storage.
Further computational modeling and experimental validation are necessary to fully explore and realize the potential of this compound in advanced materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[(3-Methyl-2-furoyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid with 3-methyl-2-furoyl chloride under anhydrous conditions. Key steps include:
- Acylation : React 4-aminobenzoic acid with 3-methyl-2-furoyl chloride in dry acetone or dichloromethane with a base (e.g., triethylamine) to neutralize HCl .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
- Optimization : Reaction temperature (45–60°C) and stoichiometric ratios (1:1.2 molar excess of acyl chloride) improve yields (>75%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- 1H/13C NMR : Confirm the presence of the furoyl moiety (δ ~6.5–7.5 ppm for furan protons) and benzoic acid carboxyl group (δ ~12.5 ppm, broad) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the amide and carboxylic acid groups) .
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C13H11NO4) and purity (>95%) .
Q. What solvent systems are optimal for solubility studies of this compound in preclinical formulations?
- Data-Driven Approach :
- Polar aprotic solvents (DMSO, DMF) enhance solubility (>50 mg/mL), while aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL).
- Table 1 : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 55.2 | |
| Ethanol | 12.8 | |
| PBS (pH 7.4) | 0.9 |
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies when determining the molecular structure of this compound derivatives?
- Crystallography Workflow :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K .
- Refinement : Employ SHELXL for least-squares refinement; address twinning or disorder using the TWIN/BASF commands .
- Validation : Check R-factor convergence (<0.05) and ADDSYM analysis to detect missed symmetry .
Q. What strategies exist for analyzing structure-activity relationships (SAR) in benzoic acid derivatives with varying substituents?
- SAR Framework :
- Substituent Variation : Compare bioactivity of analogs with electron-withdrawing (e.g., -CF3) vs. electron-donating (e.g., -OCH3) groups.
- Table 2 : Hypothetical SAR for Antimicrobial Activity
| Substituent (R) | MIC (μg/mL) vs. E. coli | Reference |
|---|---|---|
| -CF3 | 8.2 | |
| -OCH3 | 32.5 | |
| -CH3 (target) | 16.7 |
- Statistical Analysis : Use multivariate regression to correlate logP, Hammett σ values, and activity .
Q. How should conflicting solubility data be reconciled when developing formulation protocols for this compound?
- Resolution Strategy :
- pH-Dependent Studies : Measure solubility across pH 2–10 to identify optimal ionized species .
- Co-Solvency : Blend PEG-400 with aqueous buffers to enhance solubility (e.g., 30% PEG-400 increases solubility to 8.3 mg/mL) .
- Thermodynamic Modeling : Apply the Hansen Solubility Parameters to predict miscibility gaps .
Data Contradiction Analysis
Q. How can conflicting biological activity data between in vitro and in vivo studies be addressed?
- Methodological Steps :
Dose Normalization : Adjust for bioavailability differences (e.g., plasma protein binding reduces free drug concentration) .
Metabolite Screening : Use LC-MS to identify active/inactive metabolites that explain efficacy gaps .
Species-Specific Factors : Compare cytochrome P450 activity profiles (human vs. rodent) to contextualize metabolic divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

